5-Bromothiazole-4-carboxylic acid 5-Bromothiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 103878-58-6
VCID: VC20744316
InChI: InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)
SMILES: C1=NC(=C(S1)Br)C(=O)O
Molecular Formula: C4H2BrNO2S
Molecular Weight: 208.04 g/mol

5-Bromothiazole-4-carboxylic acid

CAS No.: 103878-58-6

Cat. No.: VC20744316

Molecular Formula: C4H2BrNO2S

Molecular Weight: 208.04 g/mol

* For research use only. Not for human or veterinary use.

5-Bromothiazole-4-carboxylic acid - 103878-58-6

CAS No. 103878-58-6
Molecular Formula C4H2BrNO2S
Molecular Weight 208.04 g/mol
IUPAC Name 5-bromo-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)
Standard InChI Key AZYQIQWMHMYDPO-UHFFFAOYSA-N
SMILES C1=NC(=C(S1)Br)C(=O)O
Canonical SMILES C1=NC(=C(S1)Br)C(=O)O

Structural and Chemical Properties

Molecular Identification

5-Bromothiazole-4-carboxylic acid is identified by the molecular formula C4H2BrNO2S with a precise molecular weight of 208.03 g/mol . The compound is characterized by a five-membered heterocyclic thiazole ring containing both nitrogen and sulfur atoms, with bromine substitution at position 5 and a carboxylic acid functional group at position 4. This structural arrangement contributes to its unique chemical reactivity and potential applications in various synthetic pathways.

Structural Representations

The compound can be represented through various chemical notation systems:

  • SMILES: C1=NC(=C(S1)Br)C(=O)O

  • InChI: InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)

  • InChIKey: AZYQIQWMHMYDPO-UHFFFAOYSA-N

These representations provide standardized methods for describing the compound's structure in chemical databases and literature, facilitating its identification and retrieval in research contexts.

Spectroscopic and Analytical Data

Mass Spectrometry Characteristics

Mass spectrometry data indicates several significant adducts for 5-bromothiazole-4-carboxylic acid, which are useful for analytical identification and quantification :

Adductm/zPredicted CCS (Ų)
[M+H]+207.90624126.7
[M+Na]+229.88818128.2
[M+NH4]+224.93278131.3
[M+K]+245.86212130.1
[M-H]-205.89168125.4
[M+Na-2H]-227.87363128.5
[M]+206.89841125.5
[M]-206.89951125.5

This collision cross section (CCS) data provides valuable information for the identification and characterization of the compound using ion mobility mass spectrometry techniques . The predicted CCS values represent the effective area for the interaction between the ion and the buffer gas molecules during analysis, offering insights into the compound's three-dimensional structure and conformational characteristics.

Chemical Reactivity and Related Compounds

Functional Group Reactivity

The chemical reactivity of 5-bromothiazole-4-carboxylic acid is primarily determined by three key structural features:

  • The thiazole ring, which contributes to its aromatic character and influences its electronic properties

  • The bromine substituent at position 5, which serves as a potential site for various substitution reactions

  • The carboxylic acid group at position 4, which can undergo typical carboxylic acid reactions such as esterification, amide formation, and reduction

These structural elements make the compound valuable as a synthetic intermediate in the preparation of more complex molecules, particularly those with potential biological activity.

Related Compounds

Several structurally related compounds appear in the chemical literature, including:

  • 2-Amino-5-bromothiazole-4-carboxylic acid (CAS: 858486-46-1) , which contains an additional amino group at position 2

  • 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 899897-20-2), which features a methyl substituent at position 2

  • 4-Amino-2-bromothiazole-5-carboxylic acid (CAS: 1521986-19-5) , with different substitution patterns

Understanding the structural relationships between these compounds provides insights into the potential synthetic transformations and applications of 5-bromothiazole-4-carboxylic acid.

Synthesis and Preparation Methods

Purification Methods

Purification techniques for 5-bromothiazole-4-carboxylic acid likely include:

  • Trituration in appropriate solvents to remove impurities

  • Recrystallization from suitable solvent systems

  • Column chromatography for more challenging separations

  • Potential acid-base extractions exploiting the carboxylic acid functionality

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